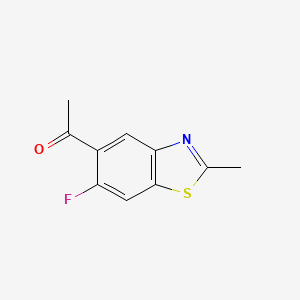
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone is a chemical compound with the molecular formula C10H8FNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone typically involves the reaction of 2-aminobenzenethiol with an appropriate fluorinated ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can optimize reaction conditions and reduce the production time and cost .
Analyse Des Réactions Chimiques
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoro-5-methyl-2-benzothiazolyl)ethanone: This compound has a similar structure but differs in the position of the methyl group. It may exhibit different chemical and biological properties due to this structural variation.
1-(6-Chloro-2-methyl-5-benzothiazolyl)ethanone: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-(6-Bromo-2-methyl-5-benzothiazolyl)ethanone: Similar to the chloro derivative, the bromo compound may have distinct properties and applications due to the different halogen atom.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C10H8FNOS |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(6-fluoro-2-methyl-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H8FNOS/c1-5(13)7-3-9-10(4-8(7)11)14-6(2)12-9/h3-4H,1-2H3 |
Clé InChI |
HFQWKFYOASQPGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C(=C2)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


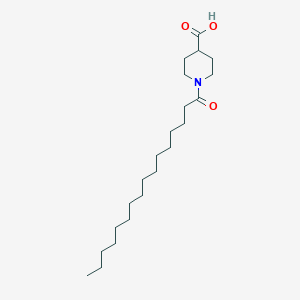
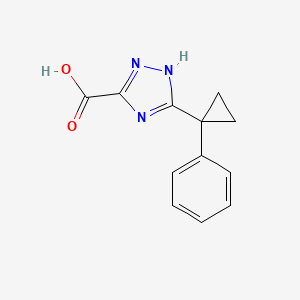

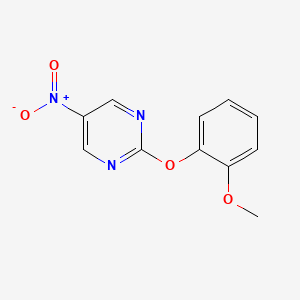

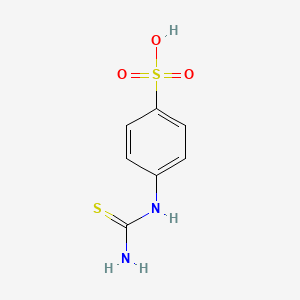

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
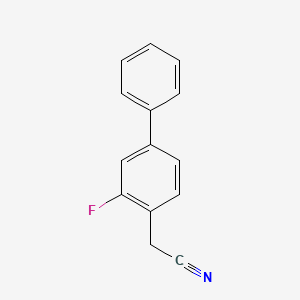
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
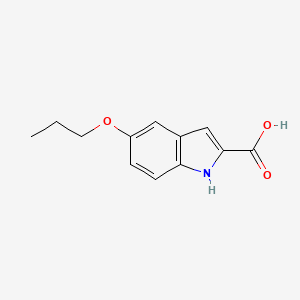
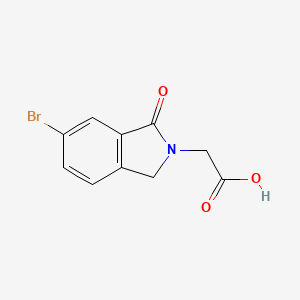
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
